Vermiculita

Descripción general

Descripción

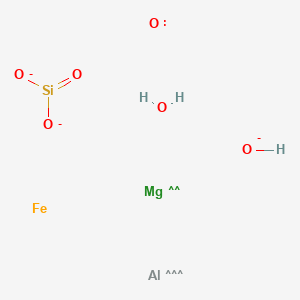

Vermiculite is a naturally occurring mineral belonging to the phyllosilicate group, sharing characteristics with micas. It is a hydrated magnesium aluminum-iron silicate with the formula (Mg,Fe,Al)3(Al,Si)4O10(OH)2·4H2O . Vermiculite is known for its ability to expand or exfoliate when heated, a process due to the presence of water molecules within its structure . This unique property makes it valuable in various industries, including construction, horticulture, and insulation .

Aplicaciones Científicas De Investigación

Vermiculite has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Vermiculite is a naturally occurring mineral, primarily composed of hydrated phyllosilicate minerals . It is a multilayer silicate mineral mainly consisting of hydrated silicate of magnesium, aluminium, iron, calcium, and potassium . The primary targets of vermiculite are the interlayer water molecules trapped within its structure . These water molecules play a crucial role in the expansion of vermiculite when heated .

Mode of Action

Vermiculite undergoes significant expansion when heated . This expansion, also known as exfoliation, occurs due to the release of the interlayer water molecules in the mineral’s structure when subjected to high temperatures . A novel method of sodium ion modification has been proposed to improve vermiculite’s thermal expansibility . The modification effects were characterized via X-ray fluorescence spectroscopy, X-ray diffraction, and thermogravimetric-differential thermal analysis . The result indicated that sodium ions entered vermiculite interlayers through the exchange of interlamellar calcium ions .

Biochemical Pathways

The biochemical pathways affected by vermiculite primarily involve the mineralization and mobilization of nutrients. Vermiculite has a high cation-exchange capacity (CEC) at 100–150 meq/100 g . The negative layer charge arises from substitution of Al³⁺ for Si⁴⁺ in tetrahedra and substitution for lower charge cations in octahedra and from the presence of vacancies . The negative layer charge is balanced by the positively charged interlayer material . This balance plays a crucial role in the mineralization process, enhancing the availability of nutrients.

Pharmacokinetics (ADME Properties)

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of vermiculite, we can discuss its analogous properties. Vermiculite’s properties allow it to retain water effectively, absorbing up to three to four times its weight in water . This property, along with its ability to expand when heated, contributes to its bioavailability in various applications, such as horticulture and construction .

Result of Action

The molecular and cellular effects of vermiculite’s action are primarily observed in its interaction with other materials and its impact on the environment. For instance, vermiculite-modified biochar enhances the adsorption capacity and stability of mercury . On a molecular level, the presence of vermiculite in a composite system alters the properties of the full system .

Action Environment

Environmental factors significantly influence vermiculite’s action, efficacy, and stability. For instance, the temperature has a significant effect on the diffusion coefficient of water in vermiculite . Moreover, the addition of various inorganic materials such as sawdust and fly ash can mitigate greenhouse gas emissions during the vermicomposting process . Thus, the environment plays a crucial role in determining the effectiveness and stability of vermiculite.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vermiculite is typically formed by the weathering or hydrothermal alteration of biotite or phlogopite . The process involves several stages:

Industrial Production Methods

In industrial settings, vermiculite is mined from deposits and then processed to enhance its properties. One novel method involves sodium ion modification to improve thermal expansibility . The process includes:

Análisis De Reacciones Químicas

Vermiculite undergoes various chemical reactions, including:

Oxidation and Reduction: Vermiculite can participate in oxidation-reduction reactions, particularly involving its iron content.

Substitution: The potassium ions between the molecular sheets of vermiculite can be replaced by magnesium and iron ions.

Common reagents and conditions used in these reactions include:

Sodium Ions: Used for modifying the thermal expansibility of vermiculite.

Hydrochloric Acid: Used in the preparation of PVA nanocomposites with vermiculite.

Major products formed from these reactions include expanded vermiculite, which is used in various industrial applications .

Comparación Con Compuestos Similares

Vermiculite is often compared with other phyllosilicate minerals such as montmorillonite and biotite .

Montmorillonite: Similar in structure but has a higher cation-exchange capacity and is more commonly used in drilling muds and as a soil conditioner.

Biotite: A precursor to vermiculite, biotite is less expandable and has different chemical properties.

Vermiculite’s unique ability to expand significantly when heated and its high cation-exchange capacity make it distinct from these similar compounds .

Propiedades

InChI |

InChI=1S/Al.Fe.Mg.O3Si.2H2O.O/c;;;1-4(2)3;;;/h;;;;2*1H2;/q;;;-2;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRQDEYEBLCJFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[O].[O-][Si](=O)[O-].[Mg].[Al].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFeH3MgO6Si-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A hydrated magnesium-iron-aluminum silicate that expands up to 20 times when heated to 1093 degrees C; [Hawley] | |

| Record name | Vermiculite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-00-9 | |

| Record name | Vermiculite (Mg0.33[Mg2-3(Al0-1Fe0-1)0-1](Si2.33-3.33Al0.67-1.67)(OH)2O10.4H2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)

![3-(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propyl 2-methylprop-2-enoate](/img/structure/B1170458.png)